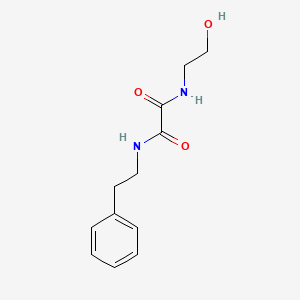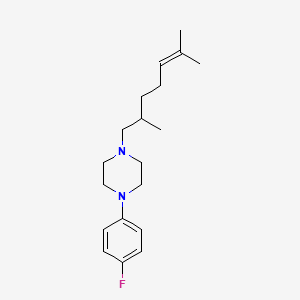![molecular formula C14H18N2O3 B5107919 N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemical research. The compound is also known as EPEA or VEEA and has a molecular formula of C16H22N2O2.
作用機序
The mechanism of action of N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, studies suggest that the compound exerts its anticancer effects by inducing oxidative stress in cancer cells. EPEA has also been found to inhibit the activity of enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. EPEA has also been found to modulate the immune system, leading to enhanced immune responses against cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its high selectivity towards cancer cells. The compound has been found to be less toxic to normal cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using EPEA in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One of the areas of interest is the development of new anticancer drugs based on the compound's structure and reactivity. Another area of research is the synthesis of new functional materials using EPEA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成法
The synthesis of N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2-ethylbenzaldehyde with ethylenediamine, followed by the addition of 2-chloroethyl vinyl ether. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and under reflux conditions. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its anticancer properties. Studies have shown that EPEA inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In material science, N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been used as a building block for the synthesis of functional materials, such as polymers and dendrimers. The compound's unique structure and reactivity make it an attractive candidate for the development of new materials with specific properties and functions.
特性
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-7-5-6-8-12(11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKYBSZRQMJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)


![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)